molecular formula C15H10N2 B1171870 4,4DicyanoDiphenylMethane(ForLetrozole) CAS No. 10446-37-2

4,4DicyanoDiphenylMethane(ForLetrozole)

Cat. No.: B1171870
CAS No.: 10446-37-2
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Description

4,4-DicyanoDiphenylMethane is an organic compound with the molecular formula C15H10N2. It is a derivative of diphenylmethane where two cyano groups are attached to the para positions of the phenyl rings. This compound is significant in the field of organic synthesis and medicinal chemistry, particularly as a precursor in the synthesis of letrozole, a non-steroidal aromatase inhibitor used in the treatment of hormonally-responsive breast cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-DicyanoDiphenylMethane can be synthesized through various methods. One common route involves the reaction of benzyl chloride with sodium cyanide to form benzyl cyanide, which is then reacted with benzaldehyde in the presence of a base to yield 4,4-DicyanoDiphenylMethane. The reaction conditions typically involve:

    Temperature: 60-80°C

    Solvent: Tetrahydrofuran or dimethylformamide

    Catalyst: Sodium or potassium hydroxide

Industrial Production Methods: In industrial settings, the production of 4,4-DicyanoDiphenylMethane often involves continuous flow processes to ensure high yield and purity. The use of high-pressure reactors and automated systems allows for precise control of reaction parameters, minimizing by-products and optimizing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,4-DicyanoDiphenylMethane undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction of the cyano groups to amines.

    Substitution: Nucleophilic substitution reactions where the cyano groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products:

    Oxidation: 4,4’-DicarboxyDiphenylMethane

    Reduction: 4,4’-DiaminoDiphenylMethane

    Substitution: Various substituted diphenylmethane derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-DicyanoDiphenylMethane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Key intermediate in the synthesis of letrozole, an important drug in cancer therapy.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4,4-DicyanoDiphenylMethane, particularly in its role as a precursor to letrozole, involves the inhibition of the aromatase enzyme. Aromatase is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, letrozole reduces estrogen levels in the body, which is beneficial in the treatment of estrogen receptor-positive breast cancer. The cyano groups in 4,4-DicyanoDiphenylMethane play a crucial role in binding to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

4,4-DicyanoDiphenylMethane can be compared with other similar compounds such as:

    4,4’-DiaminoDiphenylMethane: Used in the production of polyurethanes and epoxy resins.

    4,4’-DicarboxyDiphenylMethane: Utilized in the synthesis of polymers and as a precursor for various chemical reactions.

Properties

CAS No.

10446-37-2

Molecular Formula

C15H10N2

Molecular Weight

0

Origin of Product

United States

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